Cas no 1854197-63-9 (4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde)

4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde is a versatile intermediate in organic synthesis, particularly valued for its azetidine ring structure and aldehyde functionality. The methoxy and methyl substituents on the azetidine ring enhance its stability and reactivity, making it suitable for applications in pharmaceutical and agrochemical research. The benzaldehyde moiety allows for further functionalization through condensation or nucleophilic addition reactions. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and electronic properties. Its well-defined structure ensures consistent performance in synthetic pathways, offering researchers a reliable building block for complex molecular architectures.
4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde structure
1854197-63-9 structure
Product Name:4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde
CAS No:1854197-63-9
MF:C12H15NO2
MW:205.253003358841
CID:5694795
PubChem ID:130949136
Update Time:2025-08-04

4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-725903
    • 1854197-63-9
    • 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde
    • Benzaldehyde, 4-(3-methoxy-3-methyl-1-azetidinyl)-
    • Inchi: 1S/C12H15NO2/c1-12(15-2)8-13(9-12)11-5-3-10(7-14)4-6-11/h3-7H,8-9H2,1-2H3
    • InChI Key: RDFMLOMWANHONQ-UHFFFAOYSA-N
    • SMILES: O(C)C1(C)CN(C2C=CC(C=O)=CC=2)C1

Computed Properties

  • Exact Mass: 205.110278721g/mol
  • Monoisotopic Mass: 205.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.14±0.1 g/cm3(Predicted)
  • Boiling Point: 336.1±37.0 °C(Predicted)
  • pka: 0.82±0.60(Predicted)

4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-725903-0.05g
4-(3-methoxy-3-methylazetidin-1-yl)benzaldehyde
1854197-63-9
0.05g
$959.0 2023-05-29
Enamine
EN300-725903-0.1g
4-(3-methoxy-3-methylazetidin-1-yl)benzaldehyde
1854197-63-9
0.1g
$1005.0 2023-05-29
Enamine
EN300-725903-0.25g
4-(3-methoxy-3-methylazetidin-1-yl)benzaldehyde
1854197-63-9
0.25g
$1051.0 2023-05-29
Enamine
EN300-725903-0.5g
4-(3-methoxy-3-methylazetidin-1-yl)benzaldehyde
1854197-63-9
0.5g
$1097.0 2023-05-29
Enamine
EN300-725903-1.0g
4-(3-methoxy-3-methylazetidin-1-yl)benzaldehyde
1854197-63-9
1g
$1142.0 2023-05-29
Enamine
EN300-725903-2.5g
4-(3-methoxy-3-methylazetidin-1-yl)benzaldehyde
1854197-63-9
2.5g
$2240.0 2023-05-29
Enamine
EN300-725903-5.0g
4-(3-methoxy-3-methylazetidin-1-yl)benzaldehyde
1854197-63-9
5g
$3313.0 2023-05-29
Enamine
EN300-725903-10.0g
4-(3-methoxy-3-methylazetidin-1-yl)benzaldehyde
1854197-63-9
10g
$4914.0 2023-05-29

4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde Related Literature

Additional information on 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde

Comprehensive Overview of 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde (CAS No. 1854197-63-9)

4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde (CAS No. 1854197-63-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This aldehyde derivative, featuring a methoxy-methylazetidine moiety, is a key intermediate in the synthesis of bioactive molecules. Its unique structural attributes, including the azetidine ring and benzaldehyde functional group, make it a versatile building block for drug discovery and material science applications.

The compound's CAS number 1854197-63-9 is frequently searched in chemical databases, reflecting its growing relevance in R&D. Researchers are particularly interested in its potential as a precursor for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, which are hot topics in oncology and neurology. The 3-methoxy-3-methylazetidine segment is notable for its conformational rigidity, a property highly valued in designing drugs with improved target selectivity and metabolic stability.

In recent years, the demand for 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde has surged due to its role in developing next-generation therapeutics. For instance, its incorporation into PROTACs (Proteolysis-Targeting Chimeras)—a breakthrough technology in targeted protein degradation—has been explored. This aligns with the trending focus on precision medicine and degradation-based therapies, which dominate scientific literature and patent filings.

From a synthetic chemistry perspective, the compound's benzaldehyde group offers reactivity for condensation, reduction, or nucleophilic addition reactions, enabling diverse derivatization. The azetidine ring, a four-membered nitrogen heterocycle, is increasingly favored over larger rings like piperidines due to its enhanced spatial efficiency and reduced off-target effects. These features address the pharmaceutical industry's push for molecular economy—a principle emphasizing minimalistic yet potent drug design.

Environmental and regulatory considerations also shape the discourse around CAS 1854197-63-9. With the rise of green chemistry initiatives, researchers are optimizing synthetic routes to this compound using catalytic methods and biodegradable solvents. Such efforts resonate with global sustainability goals and answer frequent queries about eco-friendly synthesis in chemical forums.

Analytical characterization of 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde typically involves advanced techniques like HPLC-MS and NMR spectroscopy, ensuring purity and structural integrity. These protocols are critical given the compound's application in high-throughput screening and combinatorial chemistry, where reproducibility is paramount.

In summary, 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde (CAS No. 1854197-63-9) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted utility—from drug development to sustainable synthesis—positions it as a compound of enduring scientific and industrial value.

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.